Norverapamil - 67018-85-3

Norverapamil

Catalog Number: EVT-368583
CAS Number: 67018-85-3
Molecular Formula: C26H36N2O4
Molecular Weight: 440.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Norverapamil belongs to the class of organic compounds known as phenylbutylamines. Phenylbutylamines are compounds containing a phenylbutylamine moiety, which consists of a phenyl group substituted at the fourth carbon by an butan-1-amine. Norverapamil is considered to be a practically insoluble (in water) and relatively neutral molecule. Norverapamil has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, norverapamil is primarily located in the cytoplasm and membrane (predicted from logP).
2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-(propan-2-yl)pentanenitrile is a secondary amino compound that is 3,4-dimethoxyphenylethylamine in which one of the hydrogens attached to the nitrogen has been replaced by a 4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl group. It is an aromatic ether, a nitrile, a polyether and a secondary amino compound.
Source and Classification

Norverapamil is classified as a calcium channel blocker, specifically targeting L-type calcium channels. This classification places it within a broader category of drugs that are effective in treating cardiovascular diseases by inhibiting calcium influx into cardiac and smooth muscle cells, ultimately leading to decreased heart rate and vascular resistance .

Synthesis Analysis

Methods and Technical Details

The synthesis of norverapamil can be achieved through various methods, with significant advancements reported in recent studies. One notable method involves the use of high-performance liquid chromatography (HPLC) coupled with gas chromatography-mass spectrometry (GC-MS) for characterization purposes. The synthesis typically starts from verapamil, which undergoes metabolic conversion facilitated by liver enzymes.

A specific synthesis method described in patents emphasizes the use of inexpensive raw materials and simple reaction steps, yielding high conversion rates under mild conditions . Additionally, a stereospecific capillary zone electrophoresis technique has been developed to quantify both verapamil and norverapamil in biological samples, demonstrating the compound's relevance in pharmacokinetic studies .

Molecular Structure Analysis

Structure and Data

Norverapamil's molecular structure can be described as follows:

  • Molecular Formula: C27H38N2O4
  • Molecular Weight: 446.61 g/mol
  • Structural Features: Norverapamil contains a complex arrangement of aromatic rings and a tertiary amine group that contributes to its pharmacological activity.

The compound's three-dimensional conformation plays a crucial role in its interaction with calcium channels, influencing its efficacy as a therapeutic agent .

Chemical Reactions Analysis

Reactions and Technical Details

Norverapamil primarily participates in metabolic reactions within the body. The conversion from verapamil to norverapamil involves oxidative demethylation facilitated by cytochrome P450 enzymes. This metabolic pathway is essential for the activation of verapamil's therapeutic effects, as norverapamil exhibits enhanced binding affinity to calcium channels compared to its precursor .

Moreover, analytical methods such as liquid-liquid extraction followed by HPLC have been utilized to assess the stability and degradation products of norverapamil under various conditions, ensuring its reliability as a pharmaceutical agent .

Mechanism of Action

Process and Data

Norverapamil exerts its pharmacological effects primarily through the inhibition of L-type calcium channels located in cardiac and vascular smooth muscle cells. By blocking these channels, norverapamil reduces intracellular calcium levels, leading to:

  • Decreased myocardial contractility: This results in reduced cardiac workload.
  • Vasodilation: Lowering vascular resistance helps decrease blood pressure.
  • Slowed conduction through the atrioventricular node: This effect is beneficial in managing certain types of arrhythmias.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: White to off-white crystalline powder
  • Solubility: Soluble in organic solvents like methanol; poorly soluble in water
  • Melting Point: Approximately 150-155 °C
  • pH: Typically neutral under physiological conditions

These properties are critical for formulating norverapamil into effective pharmaceutical preparations .

Applications

Scientific Uses

Norverapamil is primarily utilized in clinical settings for:

  • Management of Hypertension: Reducing blood pressure effectively.
  • Treatment of Angina Pectoris: Alleviating chest pain associated with reduced blood flow to the heart.
  • Control of Supraventricular Tachycardia: Regulating heart rhythm disturbances.

In addition to its therapeutic applications, norverapamil serves as an important compound in pharmacokinetic studies aimed at understanding drug metabolism and interactions within the body . Its role as a metabolite further underscores the importance of studying drug interactions and efficacy in clinical pharmacology.

Introduction to Norverapamil

Chemical Identity and Structural Relationship to Verapamil

Norverapamil, chemically designated as (RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile (Molecular Formula: C₂₆H₃₆N₂O₄; Molecular Weight: 440.58 g/mol), is the principal N-demethylated metabolite of the racemic calcium channel blocker verapamil (C₂₇H₃₈N₂O₄; Molecular Weight: 454.60 g/mol) [4] [6] [9]. The core structural distinction between these compounds resides in the tertiary amine functionality of verapamil versus the secondary amine in norverapamil—specifically, the replacement of the methyl group on the nitrogen atom with a hydrogen atom (Fig. 1). This seemingly minor modification significantly impacts their physicochemical and pharmacokinetic behaviors [5] [6].

  • Stereochemistry: Both verapamil and norverapamil possess a chiral center, leading to R- and S-enantiomers. The S-enantiomers of both compounds exhibit significantly greater potency for L-type calcium channel blockade compared to their R-counterparts. Verapamil is administered as a racemate (1:1 mixture of R- and S-verapamil), and norverapamil is formed as a racemic mixture (R- and S-norverapamil) upon metabolism [6] [9].
  • Physicochemical Properties: The N-demethylation reduces the logP (partition coefficient) compared to verapamil, influencing protein binding and distribution. Norverapamil is highly protein-bound (approximately 80-90%), primarily to albumin and alpha-1 acid glycoprotein, though slightly less extensively than verapamil (R-verapamil ~94%, S-verapamil ~88%) [6] [9]. Both compounds are basic, positively charged at physiological pH, and substrates for P-glycoprotein (P-gp) [4] [6].

Table 1: Molecular Properties of Verapamil and Norverapamil

PropertyVerapamilNorverapamil
Chemical FormulaC₂₇H₃₈N₂O₄C₂₆H₃₆N₂O₄
Molecular Weight (g/mol)454.60440.58
IUPAC Name(RS)-2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}-2-(propan-2-yl)pentanenitrile(RS)-2-(3,4-Dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-isopropylpentanenitrile
Key Structural FeatureTertiary AmineSecondary Amine
ChiralityRacemic (R/S 1:1)Racemic (R/S 1:1)
Core PharmacophorePhenylalkylaminePhenylalkylamine

Historical Context and Discovery as a Primary Metabolite

The identification of norverapamil is intrinsically linked to efforts to understand verapamil's complex pharmacokinetics and significant first-pass metabolism. Early clinical studies in the 1970s and 1980s observed that verapamil had low and variable oral bioavailability (10-35%) despite nearly complete absorption, indicating extensive pre-systemic metabolism [6] [9]. Pharmacokinetic profiling revealed multiple metabolites in plasma and urine after verapamil administration.

  • Initial Characterization: Norverapamil was identified early on as a major circulating metabolite in humans following both intravenous and oral administration of verapamil. However, its quantitative significance and pharmacological activity were not fully appreciated until advanced analytical techniques became available [6].
  • Definitive Metabolic Mapping: A pivotal advancement came with the application of sophisticated analytical methodologies. A landmark 2003 study employing liquid chromatography coupled with tandem mass spectrometry (LC-MS^n) and liquid chromatography-nuclear magnetic resonance (LC-NMR) at 600 MHz provided an unprecedented level of detail on verapamil's metabolic fate. This study, analyzing human hepatocyte cultures and urine from orally dosed subjects, conclusively identified norverapamil as one of the primary Phase I metabolites. Crucially, it revealed the extensive nature of verapamil's biotransformation, identifying 21 Phase I and 16 Phase II metabolites, with norverapamil being a major initial product of oxidative N-demethylation primarily mediated by CYP3A4 and CYP2C8 [1].
  • Analytical Challenges: Differentiating norverapamil from verapamil and other metabolites initially posed challenges due to structural similarities. The development of specific chromatographic methods (initially GC, later HPLC, and ultimately LC-MS/MS) was essential for accurately quantifying norverapamil concentrations in biological matrices, revealing its significant accumulation, especially after chronic oral dosing where its plasma concentrations can equal or exceed those of the parent drug [1] [6] [9].

Table 2: Key Historical Milestones in Norverapamil Characterization

EraKey AdvancementSignificance
1970s-1980sIdentification in plasma/urine post-Verapamil dosingRecognition as a major circulating metabolite.
1990sEnantioselective assays developedRevealed stereoselective metabolism (S-Verapamil cleared faster than R-Verapamil) and formation of R/S-Norverapamil.
2003Comprehensive metabolite ID using LC-MS(n)/LC-NMR [1]Definitive identification of Norverapamil among numerous novel metabolites; Confirmed CYP3A4/2C8 primary role in formation.
2000s-PresentSensitive LC-MS/MS quantificationEnabled precise PK studies, showing Norverapamil accumulation (AUC ~70-80% of R-Verapamil after oral dosing).

Pharmacological Significance in Cardiovascular and Infectious Disease Research

Norverapamil possesses intrinsic, albeit reduced, pharmacological activity relevant to its parent drug's primary use, while also demonstrating unexpected therapeutic potential in a completely different field.

  • Cardiovascular Activity: Norverapamil is an active metabolite, acting as an L-type calcium channel blocker. Its potency is estimated to be approximately 20% of that of verapamil itself based on in vitro and animal models (e.g., vasodilation studies in dogs) [4] [6] [9]. This activity contributes to the overall cardiovascular effects (vasodilation, reduced systemic vascular resistance, negative chronotropy, and negative dromotropy) observed during chronic verapamil therapy, particularly following oral administration where norverapamil concentrations are significant. The S-enantiomer of norverapamil is the more pharmacologically active form at the calcium channel [6] [7].
  • Inhibition of Bacterial Efflux Pumps (Infectious Disease): Beyond cardiovascular effects, a groundbreaking area of research has uncovered norverapamil's potent ability to inhibit bacterial efflux pumps, particularly in Mycobacterium tuberculosis (M.tb). Studies using human macrophage (THP-1 cell) infection models demonstrated that M.tb residing intracellularly develops tolerance to multiple antibiotics (including first-line drugs like isoniazid and rifampicin, and newer agents like bedaquiline and moxifloxacin). This tolerance is mediated, at least partly, by upregulated bacterial efflux pumps. Both verapamil and norverapamil effectively inhibit these pumps [3].
  • Key Findings: Norverapamil significantly reversed macrophage-induced tolerance to isoniazid and rifampicin. It also enhanced the killing efficacy of bedaquiline and moxifloxacin against intracellular M.tb. Crucially, norverapamil was equally effective as the racemic verapamil mixture in inhibiting intracellular bacterial growth and tolerance, despite having substantially less calcium channel-blocking activity. This suggests its anti-tubercular efflux pump inhibition is mechanistically distinct from its cardiovascular effects [3].
  • Advantage over Verapamil: The reduced calcium channel-blocking activity of norverapamil (and especially its R-enantiomer) presents a potential therapeutic advantage. High doses of verapamil needed for anti-TB effects can cause unacceptable hypotension in patients. Norverapamil or R-norverapamil could potentially achieve effective efflux pump inhibition with significantly reduced cardiovascular side effects, making them attractive candidates for adjunctive tuberculosis therapy aimed at shortening treatment duration and overcoming tolerance/persistence [3].
  • Enzyme Inhibition (DDI Potential): Both verapamil and norverapamil are mechanism-based inactivators of CYP3A4 and non-competitive inhibitors of P-glycoprotein (P-gp). This contributes significantly to verapamil's drug-drug interaction (DDI) profile. Norverapamil's involvement in these inhibitory processes is substantial, as evidenced by physiologically based pharmacokinetic (PBPK) modeling which incorporates norverapamil's contribution to CYP3A4 inactivation and P-gp inhibition to accurately predict DDIs (e.g., increased exposure to midazolam and digoxin during co-administration with verapamil) [7] [9].

Table 3: Dual Pharmacological Significance of Norverapamil

Therapeutic AreaMechanism of ActionSignificance
CardiovascularL-type Calcium Channel Blockade (Potency ~20% of Verapamil)Contributes to antihypertensive, antianginal, and antiarrhythmic effects of chronic Verapamil therapy.
Infectious Disease (TB)Inhibition of M.tb Efflux Pumps (e.g., Rv1258c)Reverses macrophage-induced antibiotic tolerance; Enhances efficacy of Bedaquiline, Moxifloxacin; Potential adjunct for TB treatment shortening.
Drug-Drug InteractionsMechanism-Based Inactivation of CYP3A4; Non-competitive Inhibition of P-gpContributes to increased plasma levels of co-administered CYP3A4/P-gp substrates (e.g., Digoxin, Midazolam).

Compounds Mentioned

  • Norverapamil
  • Verapamil

Properties

CAS Number

67018-85-3

Product Name

Norverapamil

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethylamino]-2-propan-2-ylpentanenitrile

Molecular Formula

C26H36N2O4

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C26H36N2O4/c1-19(2)26(18-27,21-9-11-23(30-4)25(17-21)32-6)13-7-14-28-15-12-20-8-10-22(29-3)24(16-20)31-5/h8-11,16-17,19,28H,7,12-15H2,1-6H3

InChI Key

UPKQNCPKPOLASS-UHFFFAOYSA-N

SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Synonyms

D 591
N-demethylverapamil
norverapamil
norverapamil monohydrochloride
norverapamil, (+-)-isome

Canonical SMILES

CC(C)C(CCCNCCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.